molecular formula C16H23NO3 B13748701 3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester CAS No. 101030-75-5

3-Pentynoic acid, 2-cyclobutyl-2-hydroxy-, 3-quinuclidinyl ester

Cat. No.: B13748701
CAS No.: 101030-75-5
M. Wt: 277.36 g/mol
InChI Key: LXIZPACCRLUEJK-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate is a complex organic compound featuring a bicyclic structure

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octan-8-yl 2-cyclobutyl-2-hydroxypent-3-ynoate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 1-Azabicyclo[22

Properties

CAS No.

101030-75-5

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-cyclobutyl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C16H23NO3/c1-2-8-16(19,13-4-3-5-13)15(18)20-14-11-17-9-6-12(14)7-10-17/h12-14,19H,3-7,9-11H2,1H3

InChI Key

LXIZPACCRLUEJK-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1CCC1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

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